molecular formula C11H9F3O2 B12809551 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol CAS No. 89619-11-4

1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol

Cat. No.: B12809551
CAS No.: 89619-11-4
M. Wt: 230.18 g/mol
InChI Key: GCAPCQLCSDANQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a butyn-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol typically involves the reaction of 4-methoxyphenylacetylene with trifluoroacetone under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alkyne and subsequent nucleophilic addition to the carbonyl group of trifluoroacetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-yn-2-one.

    Reduction: Formation of 1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-ol or 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one
  • 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one
  • 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol

Uniqueness

1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

89619-11-4

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol

InChI

InChI=1S/C11H9F3O2/c1-16-9-5-2-8(3-6-9)4-7-10(15)11(12,13)14/h2-3,5-6,10,15H,1H3

InChI Key

GCAPCQLCSDANQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.